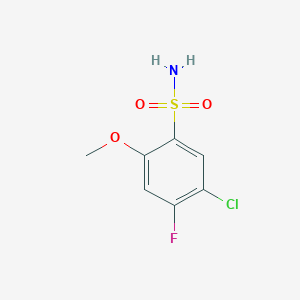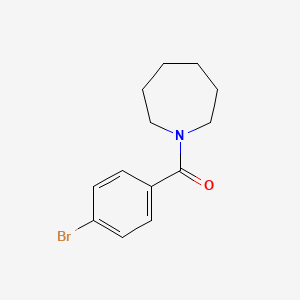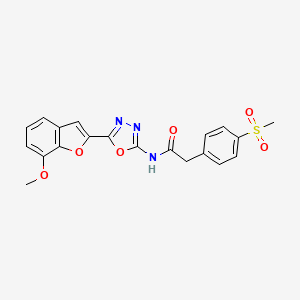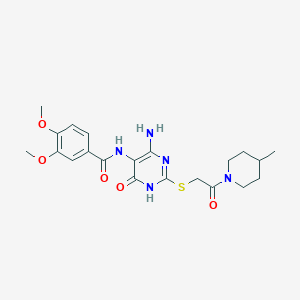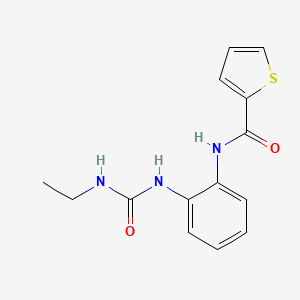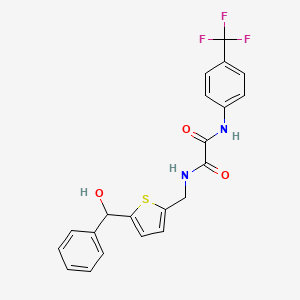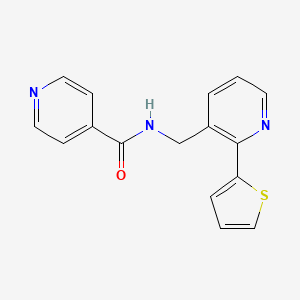
N-((2-(tiofen-2-il)piridin-3-il)metil)isonicotinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide is a heterocyclic compound that combines a thiophene ring, a pyridine ring, and an isonicotinamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and antiviral properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
It is known that similar compounds can inhibit the growth of mycobacterium tuberculosis . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
It is known that similar compounds can inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Pharmacokinetics
It is known that similar compounds can exhibit significant activity against mycobacterium tuberculosis , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
It is known that similar compounds can inhibit the growth of mycobacterium tuberculosis , suggesting that they may induce cellular changes that inhibit the growth and survival of this bacterium.
Action Environment
It is known that similar compounds can exhibit significant activity against mycobacterium tuberculosis , suggesting that they may be effective in a variety of environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide typically involves the condensation of 2-(thiophen-2-yl)pyridine-3-carbaldehyde with isonicotinamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or thiophene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
N-(thiophen-2-yl)nicotinamide: Similar structure but lacks the pyridine ring.
2-(thiophen-2-yl)pyridine: Contains the thiophene and pyridine rings but lacks the isonicotinamide moiety.
Isonicotinamide: Contains the isonicotinamide moiety but lacks the thiophene and pyridine rings.
Uniqueness
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide is unique due to its combination of three distinct heterocyclic moieties, which may confer unique biological activities and properties not found in the individual components or simpler analogs.
Propiedades
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(12-5-8-17-9-6-12)19-11-13-3-1-7-18-15(13)14-4-2-10-21-14/h1-10H,11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNMXRTYWZPHRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
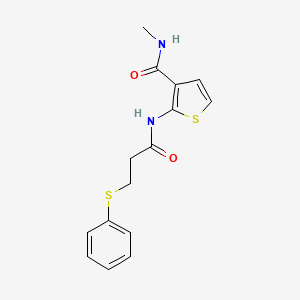
![2,5-Dichlorothiazolo[4,5-b]pyridine](/img/structure/B2383992.png)
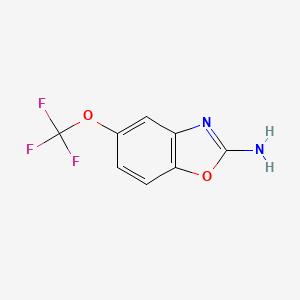
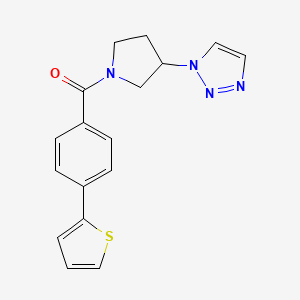
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2383997.png)
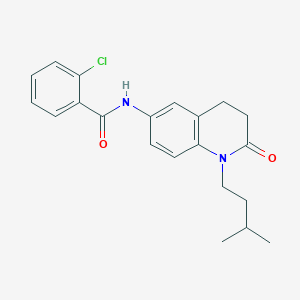
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)
